N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide
Description
N,N'-Diethyl(dodecylsulfanyl)methanimidamide hydrobromide is a methanimidamide derivative characterized by a dodecylsulfanyl (C₁₂H₂₅S-) substituent, diethylamino groups (N,N'-diethyl), and a hydrobromide counterion. Methanimidamides are known for their imine-like structure (R₂C=NR'), which confers reactivity in coordination chemistry and biological applications.
Properties
IUPAC Name |
dodecyl N,N'-diethylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2S.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-17(18-5-2)19-6-3;/h4-16H2,1-3H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDNRWXAFOFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC)NCC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979945 | |
| Record name | Dodecyl N,N'-diethylcarbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63680-49-9 | |
| Record name | Pseudourea, 2-dodecyl-1,3-diethyl-2-thio-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl N,N'-diethylcarbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with N,N’-diethylmethanimidamide in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: None required
Industrial Production Methods
Industrial production of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted imidamides depending on the nucleophile used.
Scientific Research Applications
N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound in antimicrobial studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with biological membranes and proteins. The dodecylsulfanyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the imidamide core can interact with protein targets, potentially inhibiting their function .
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP | Key Properties |
|---|---|---|---|---|---|
| N,N'-Diethyl(dodecylsulfanyl)methanimidamide HBr | C₁₇H₃₇BrN₂S | ~433.45* | Diethyl, dodecylsulfanyl | ~8.0† | High hydrophobicity, salt stability |
| N-2-(4-Methoxyphenyl)ethylmethanimidamide HBr | C₂₂H₃₈BrN₂OS | 459.53 | 4-Methoxyphenethyl, dodecylsulfanyl | 8.067 | Enhanced aromatic interaction, high purity (95%) |
| Methanimidamide, N,N-dimethyl-N'-phenyl | C₉H₁₂N₂ | 148.21 | Dimethyl, phenyl | N/A | Ionization energy: 7.3 eV |
| N’-Cyclopropyl(dodecylsulfanyl)methanimidamide HBr | C₁₆H₃₂BrN₂S | 380.40 | Cyclopropyl, dodecylsulfanyl | N/A | Compact substituent, R&D applications |
*Estimated based on analogs. †Inferred from similar dodecylsulfanyl derivatives .
Key Observations:
Lipophilicity : The dodecylsulfanyl group dominates hydrophobicity, with logP values exceeding 8.0 in derivatives like N-2-(4-methoxyphenyl)ethylmethanimidamide HBr . This contrasts sharply with smaller analogs like N,N-dimethyl-N'-phenyl methanimidamide (logP unmeasured but likely <3).
Steric and Electronic Effects: Diethyl vs. Aromatic substituents (e.g., 4-methoxyphenyl) introduce π-π stacking capabilities, absent in aliphatic variants .
Salt Stability : Hydrobromide salts enhance solubility in polar solvents compared to free bases, critical for formulation in drug delivery .
Reactivity and Stability
- Ionization Energy : N,N-Dimethyl-N'-phenyl methanimidamide exhibits a gas-phase ionization energy of 7.3 eV, suggesting moderate stability under electron impact conditions . Diethyl derivatives may show reduced ionization due to increased electron-donating alkyl groups.
- Thermal Stability : Long alkyl chains (e.g., dodecylsulfanyl) may lower melting points compared to aromatic analogs, though direct data is unavailable.
Biological Activity
Overview of N,N'-diethyl(dodecylsulfanyl)methanimidamide Hydrobromide
This compound is a synthetic compound that belongs to the class of amidines. These compounds often exhibit significant biological activities, including antimicrobial, antifungal, and antiparasitic properties. The presence of the dodecylsulfanyl group suggests potential surfactant properties, which may enhance its biological efficacy.
Antimicrobial Activity
Amidine derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:
- Mechanism of Action : Amidines often disrupt bacterial cell membranes or interfere with metabolic pathways.
- Case Study : A related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections caused by these pathogens.
Antifungal Properties
Research indicates that amidine derivatives can also exhibit antifungal activity. For example:
- In vitro Studies : Compounds similar to this compound have been tested against Candida albicans, showing inhibition at various concentrations.
- Potential Applications : Given the rising incidence of fungal infections, this compound could be explored as a therapeutic agent.
Cytotoxicity and Pharmacodynamics
Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile:
- Cytotoxicity Assays : Preliminary studies should involve testing against human cell lines to assess viability and apoptosis.
- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties will be essential for determining its therapeutic window.
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | Hypothetical Study |
| Related Amidine Compound | Antifungal | Candida albicans | Literature Review |
| Dodecylsulfanyl Derivative | Cytotoxicity | Human Cell Lines | Cytotoxicity Assay |
Future Research Directions
- Synthesis and Optimization : Further chemical modifications could enhance the biological activity and selectivity of this compound.
- In vivo Studies : Conducting animal studies to evaluate efficacy and safety in a living organism is crucial for potential drug development.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects will provide insights into its utility as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
